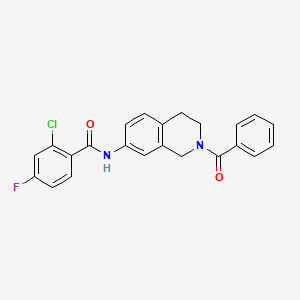

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide is a synthetic small molecule featuring a tetrahydroisoquinoline core fused with a benzamide group. The compound is substituted with chlorine and fluorine at the 2- and 4-positions of the benzamide ring, respectively. The synthesis and structural characterization of such compounds often rely on crystallographic tools like SHELX programs for refinement and ORTEP for graphical representation of crystal structures .

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2O2/c24-21-13-18(25)7-9-20(21)22(28)26-19-8-6-15-10-11-27(14-17(15)12-19)23(29)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXXBPXOGYFSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

The compound is compared below with analogs from recent literature and patents (Table 1):

Table 1: Structural Comparison of Target Compound with Analogs

Key Observations:

- Core Rigidity: The tetrahydroisoquinoline core in the target compound provides conformational rigidity, which may enhance binding specificity compared to the more flexible triazolo-oxazin () or planar triazole systems () .

- Halogenation : The 2-chloro-4-fluoro substitution on the benzamide ring is analogous to halogenated phenyl groups in (e.g., 2,4-difluorophenyl in [7–9]). Halogens improve lipophilicity and metabolic stability, but the target compound’s chloro-fluoro combination may offer a balance between electronic effects and steric bulk .

- Electron-Withdrawing Groups: The patent compounds () feature trifluoropropyl and cyano groups, which are stronger electron-withdrawing groups than the benzoyl group in the target compound. This difference could influence pharmacokinetic properties, such as absorption and enzyme interactions .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide, and how do they influence its biological interactions?

- Answer : The compound features a tetrahydroisoquinoline core fused with a 2-chloro-4-fluorobenzamide group. The benzoyl substitution at position 2 of the tetrahydroisoquinoline ring enhances steric bulk, potentially influencing binding affinity to enzymatic targets. The chloro and fluoro substituents on the benzamide moiety contribute to electronic effects, modulating interactions with hydrophobic pockets in biological systems .

- Structural Data :

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₈ClFN₂O₂ |

| Molecular Weight | 414.88 g/mol |

| IUPAC Name | 2-chloro-4-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Q. What synthetic strategies are commonly employed for preparing tetrahydroisoquinoline-benzamide derivatives?

- Answer : Synthesis typically involves:

Core Formation : Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline scaffold.

Acylation : Coupling of the tetrahydroisoquinoline amine group with 2-chloro-4-fluorobenzoyl chloride under Schotten-Baumann conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., C=O bond length ~1.21 Å) .

- Mass Spectrometry : ESI-MS validates molecular weight (m/z 415.3 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for this compound, particularly in scaling reactions?

- Answer : Key factors include:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to tetrahydroisoquinoline intermediate to minimize unreacted starting material.

- Temperature Control : Maintain 0–5°C during acylation to prevent side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be analyzed for this compound?

- Answer :

Dose-Response Studies : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cell viability).

Target Selectivity Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify off-target interactions.

Structural Modeling : Compare binding modes in active sites (e.g., docking simulations with CYP450 isoforms) to rationalize discrepancies .

Q. What experimental designs are recommended for evaluating in vivo efficacy and pharmacokinetics?

- Answer :

- Animal Models : Use xenograft mice for antitumor activity (dose range: 10–50 mg/kg, oral gavage).

- PK Parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability via LC-MS/MS.

- Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at position 3 of the isoquinoline ring) .

Q. How can structure-activity relationship (SAR) studies guide the design of target-specific analogs?

- Answer : Focus on:

- Substituent Variation : Replace chlorine with bromine to enhance halogen bonding.

- Scaffold Hybridization : Fuse with pyridine rings to improve solubility.

- Pharmacophore Mapping : Use QSAR models to prioritize analogs with logP < 3.5 and polar surface area > 80 Ų .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.